3-(Quinolin-5-yl)propylamine
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Overview
Description
3-(Quinolin-5-yl)propylamine is an organic compound that features a quinoline ring attached to a propylamine chain. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline ring in this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-5-yl)propylamine typically involves the formation of the quinoline ring followed by the attachment of the propylamine chain. One common method is the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as transition metals or ionic liquids can be employed to enhance reaction efficiency and selectivity . Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-5-yl)propylamine can undergo various types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The nitro group on the quinoline ring can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring yields quinoline N-oxide, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
3-(Quinolin-5-yl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases
Industry: The compound is used in the development of dyes, catalysts, and materials for electronic applications
Mechanism of Action
The mechanism of action of 3-(Quinolin-5-yl)propylamine involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its cytotoxic effects . The propylamine chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 3-(Quinolin-5-yl)propylamine, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Camptothecin: An anticancer agent with a quinoline-based structure
Uniqueness
This compound is unique due to the presence of the propylamine chain, which can enhance its pharmacokinetic properties compared to other quinoline derivatives. This structural modification may improve the compound’s solubility, bioavailability, and overall therapeutic potential .
Properties
IUPAC Name |
3-quinolin-5-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,2,5,8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQGAFNYRMEWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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